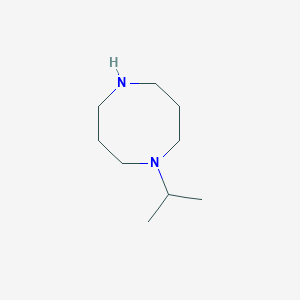

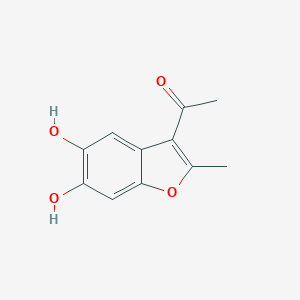

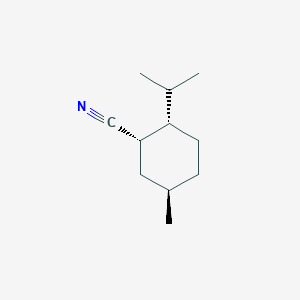

![molecular formula C9H8N2O B064361 1-(1H-Benzo[d]imidazol-4-yl)ethanone CAS No. 159724-51-3](/img/structure/B64361.png)

1-(1H-Benzo[d]imidazol-4-yl)ethanone

Vue d'ensemble

Description

1-(1H-Benzo[d]imidazol-4-yl)ethanone, also known as BIE, is a chemical compound with potential applications in scientific research. It belongs to the class of benzimidazole derivatives and has been synthesized using various methods. This compound is a part of the benzimidazole family, which is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of 1-(1H-Benzo[d]imidazol-4-yl)ethanone has been achieved through various methods. For instance, one method involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent .

Molecular Structure Analysis

The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . The structure of these compounds includes an identical system of hydrogen bonds .

Chemical Reactions Analysis

1-(1H-Benzo[d]imidazol-4-yl)ethanone and its derivatives serve as core structures in the synthesis of pharmacologically important compounds. Synthetic methodologies, including Suzuki coupling reactions and reactions of chromenones with various reagents, have been developed to enhance the availability and efficiency of these compounds for therapeutic use.

Applications De Recherche Scientifique

Therapeutic Potential

Imidazole, which is a core structure in “1-(1H-Benzo[d]imidazol-4-yl)ethanone”, has a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antimicrobial Activity

1H-benzo[d]imidazole derivatives have been tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . These compounds can potentially be tested as drugs .

Antitumor Potential

1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine have been synthesized and evaluated for antitumor potential against different cell lines .

Structure-Activity Relationship

The structure of 1H-benzo[d]imidazole derivatives and their antimicrobial activity have been studied, providing insights into the structure-activity relationship .

Crossing the Blood-Brain Barrier

ADME calculations indicate that 1H-benzo[d]imidazole derivatives can potentially cross the blood-brain barrier , which could be significant for the development of drugs targeting the central nervous system.

Mécanisme D'action

Target of Action

1-(1H-Benzo[d]imidazol-4-yl)ethanone is a derivative of imidazole, a heterocyclic compound that has been widely studied for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects

Biochemical Pathways

Imidazole derivatives have been reported to influence various biochemical pathways, leading to their diverse biological activities

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of heterocyclic compounds like imidazole derivatives

Orientations Futures

Propriétés

IUPAC Name |

1-(1H-benzimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6(12)7-3-2-4-8-9(7)11-5-10-8/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQWFHRRBDCBYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=CC=C1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598718 | |

| Record name | 1-(1H-Benzimidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159724-51-3 | |

| Record name | 1-(1H-Benzimidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

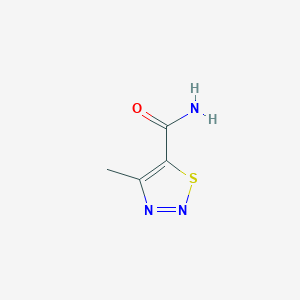

![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)

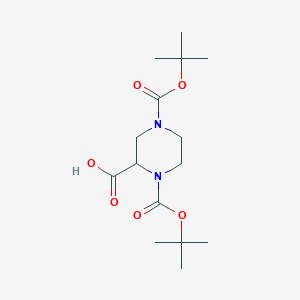

![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)

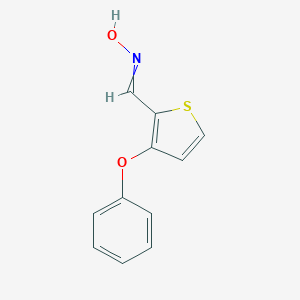

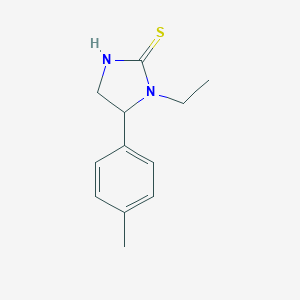

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)